molecular formula C8H3F5O2 B1304022 3,4-difluoro-5-(trifluoromethyl)benzoic Acid CAS No. 237761-76-1

3,4-difluoro-5-(trifluoromethyl)benzoic Acid

Cat. No.: B1304022
CAS No.: 237761-76-1
M. Wt: 226.1 g/mol
InChI Key: CKUNRJPLPRCMCL-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. It is characterized by the presence of two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-5-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the direct fluorination of benzoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, fluorinating agents, and bases. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated aromatic ring .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Mechanism of Action

The mechanism of action of 3,4-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .

Properties

IUPAC Name

3,4-difluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUNRJPLPRCMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381969
Record name 3,4-difluoro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237761-76-1
Record name 3,4-difluoro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluoro-5-(trifluoromethyl)benzoic acid
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